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Application Note: Solid-Phase Extraction of Milbemycin A4 Oxime from Animal Tissue

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Compound of Interest		
Compound Name:	Milbemycin A4 oxime	
Cat. No.:	B10814208	Get Quote

Introduction

Milbemycin A4 oxime is the major active component of milbemycin oxime, a macrocyclic lactone used in veterinary medicine to control parasites such as heartworms, roundworms, and hookworms in animals.[1][2][3] Monitoring its residue levels in edible tissues is crucial for ensuring food safety and adhering to regulatory limits, known as Maximum Residue Limits (MRLs).[4] Solid-phase extraction (SPE) is a widely used sample preparation technique that offers efficient cleanup and concentration of analytes from complex biological matrices like animal tissue.[5][6]

This application note details a robust method for the extraction and purification of **Milbemycin A4 oxime** from tissue samples using C18-based solid-phase extraction. The protocol is designed for subsequent analysis by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a sensitive and selective analytical technique.[7][8] The described workflow involves an initial liquid extraction and protein precipitation step, followed by a C18 SPE cleanup to remove fats and other interfering substances.[7]

Experimental Protocols

This protocol outlines the necessary reagents, equipment, and step-by-step procedures for sample preparation and SPE cleanup.

1. Materials and Reagents



- Milbemycin A4 Oxime analytical standard
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Formic Acid, LC-MS grade
- Ammonium Acetate, LC-MS grade
- Deionized Water, 18 MΩ·cm or higher
- C18 SPE Cartridges (e.g., Sep-Pak C18)[7]
- Homogenizer (e.g., rotor-stator or blender)
- Centrifuge capable of >10,000 rpm
- 50 mL Polypropylene Centrifuge Tubes
- SPE Vacuum Manifold
- Nitrogen Evaporation System
- Vortex Mixer
- Analytical Balance
- 2. Sample Preparation: Homogenization and Extraction

This initial step extracts the analyte from the tissue matrix and precipitates proteins.

- Weigh 5.0 g (± 0.1 g) of homogenized tissue (e.g., muscle, liver, fat) into a 50 mL centrifuge tube.
- Add 10 mL of extraction solvent (80:20 Acetonitrile:Water with 0.2% Formic Acid).[7]
- Vortex the tube for 30 seconds to ensure the sample is fully dispersed in the solvent.



- Place the tube on a mechanical shaker and shake for 30 minutes.
- Centrifuge the sample at 12,000 rpm for 5 minutes to pellet the precipitated proteins and tissue debris.[7]
- Carefully collect the supernatant for SPE cleanup.
- 3. Solid-Phase Extraction (SPE) Protocol

The SPE procedure removes interfering substances, particularly lipids, from the sample extract. [7] A standard C18 cartridge is used.

Step	Procedure	Solvent	Volume	Purpose
1. Conditioning	Pass the solvent through the C18 cartridge.	Methanol	3-5 mL	To solvate the C18 functional groups.[9]
2. Equilibration	Pass the solvent through the cartridge. Do not allow the sorbent to dry.	Deionized Water	3-5 mL	To prepare the sorbent for the aqueous sample extract.[9]
3. Sample Loading	Load the supernatant from the extraction step onto the cartridge.	Sample Supernatant	1-2 mL	To retain the analyte on the C18 sorbent.[7]
4. Washing	Wash the cartridge to remove polar interferences.	10% Methanol in Water	2-3 mL	To elute weakly bound, hydrophilic interferences.[10]
5. Elution	Elute the target analyte, Milbemycin A4 Oxime.	Methanol	3 mL	To desorb and collect the analyte from the sorbent.[10]



4. Final Sample Preparation

- Evaporate the collected eluate to dryness under a gentle stream of nitrogen at approximately 40-50°C.[10]
- Reconstitute the dried residue in 1.0 mL of the mobile phase (e.g., 85:15 Acetonitrile:5 mM Ammonium Acetate).[11]
- Vortex briefly and transfer the sample to an autosampler vial for LC-MS/MS analysis.

Data and Performance Characteristics

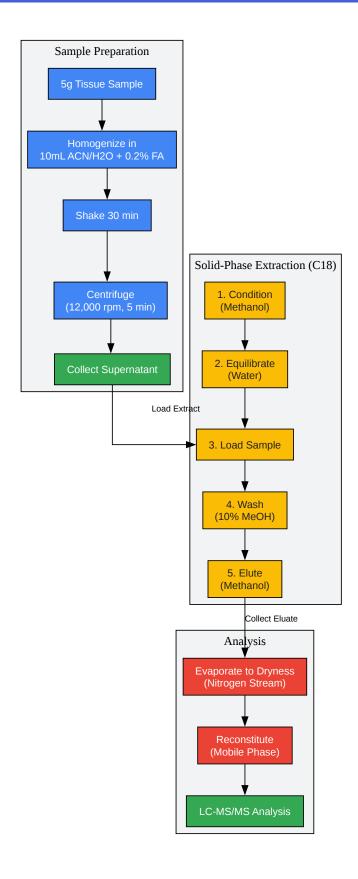
The following table summarizes the performance characteristics of methods for analyzing milbemycin oxime using SPE cleanup followed by LC-MS/MS.

Parameter	Matrix	Value	Reference
Average Recovery	Pork, Chicken, Salmon Muscle	~60%	[7]
Limit of Quantitation (LOQ)	Dog Plasma	2.0 ng/mL	[11]
Limit of Quantitation (LOQ)	Cat Plasma	2.5 ng/mL	[1]
Linearity Range	Dog Plasma	2.0 - 500 ng/mL	[11]

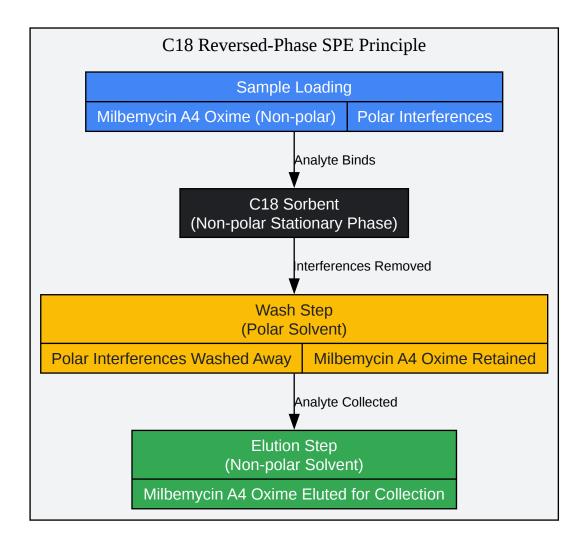
Visualizations

The following diagrams illustrate the experimental workflow and the underlying principle of the solid-phase extraction method.









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